Welcome to the BenchChem Online Store!
molecular formula C12H10INO3 B1398963 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 916674-32-3

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No. B1398963
M. Wt: 343.12 g/mol
InChI Key: CGEWHPFKWRQJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133180B2

Procedure details

To a solution of 4-iodobenzoyl chloride (14.0 g, 0.052 mol) in 100 ml THF was added TEA (15.6 g, 0.156 mol) in a dropwise manner and the mixture was stirred for 10 minutes before slowly adding ethyl 2-isocyanoacetate (6.5 g, 0.058 mol). The reaction mixture was stirred at room temperature for 16 hours, the solvent was removed and the residue was treated with EtOAc and water. The organic layer was separated, dried over Na2SO4 and the solvent was removed. The crude product was purified by column to give the title compound (11.0 g, 61.7%) as an orange solid.
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
61.7%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[N+:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[C-:12]>C1COCC1>[CH2:17]([O:16][C:14]([C:13]1[N:11]=[CH:12][O:7][C:6]=1[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
TEA
Quantity
15.6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=COC1C1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 61.7%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.